4-[2-(Dimethylamino)ethyl]morpholin-3-one
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Overview
Description
4-[2-(Dimethylamino)ethyl]morpholin-3-one is an organic compound with the molecular formula C8H18N2O. It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethyl]morpholin-3-one typically involves the reaction of N,N-dimethylaminoethanol with thionyl chloride to form N,N-dimethylchloroethylamine hydrochloride. This intermediate is then reacted with morpholine in the presence of an acid-binding agent to yield the desired product . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to achieve high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
4-[2-(Dimethylamino)ethyl]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethyl]morpholin-3-one involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with similar functional groups but lacking the dimethylaminoethyl substitution.
4-(2-Aminoethyl)morpholine: Another derivative with an aminoethyl group instead of the dimethylaminoethyl group.
Uniqueness
4-[2-(Dimethylamino)ethyl]morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
143244-87-5 |
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Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]morpholin-3-one |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)3-4-10-5-6-12-7-8(10)11/h3-7H2,1-2H3 |
InChI Key |
FEGYPACXWDFCDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCOCC1=O |
Origin of Product |
United States |
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